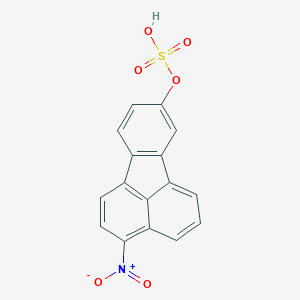

3-Nitrofluoranthene-8-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitrofluoranthene-8-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C16H9NO6S and its molecular weight is 343.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Monitoring and Analysis

Air Quality Assessment

3-NFLT is often used as a marker for the presence of NPAHs in atmospheric studies. Its detection is critical for assessing air quality, particularly in urban areas where combustion processes are prevalent. Studies have shown that 3-NFLT can be quantified alongside other PAHs to evaluate pollution levels and their potential health impacts. For instance, a study analyzed the diurnal variations of NPAHs, including 3-NFLT, revealing significant fluctuations that correlate with traffic patterns and industrial emissions .

Table 1: Concentration Levels of NPAHs Including 3-NFLT in Urban Air Samples

| Sample Location | Average Concentration (ng/m³) | Measurement Period |

|---|---|---|

| Urban Area A | 1.03 | Daytime |

| Urban Area B | 3.06 | Nighttime |

| Industrial Zone | 4.5 | Continuous |

Toxicological Studies

Health Risk Assessment

Research has indicated that 3-NFLT exhibits mutagenic properties, making it a compound of interest in toxicological studies. Its role in forming DNA adducts suggests potential carcinogenic effects, necessitating further investigation into its health impacts. A notable study highlighted the acute toxicities of various nitrated PAHs, including 3-NFLT, across different trophic levels, underscoring its ecological and human health implications .

Case Study: Acute Toxicity Assessment

In a controlled laboratory setting, researchers evaluated the acute toxicity of 3-NFLT on aquatic organisms. The results demonstrated significant toxicity at varying concentrations, emphasizing the need for regulatory measures regarding its presence in aquatic environments.

Atmospheric Chemistry Research

Formation and Degradation Modeling

The atmospheric formation and degradation pathways of NPAHs like 3-NFLT are crucial for understanding their environmental fate. Modeling studies have utilized global atmospheric models to simulate the production and breakdown of 3-NFLT under different environmental conditions. These models help predict spatial distributions and concentrations in various ecosystems, providing insights into the compound's behavior in the atmosphere .

Table 2: Modeled Concentrations of NPAHs Including 3-NFLT

| Location | Modeled Concentration (pg/m³) | Scenario |

|---|---|---|

| North America | 6 × 10⁻² | Default Reactivity |

| Europe | 1 × 10⁻¹ | High NO₂ Concentration |

| Japan | 4 × 10³ | Low NO₂ Concentration |

Computational Chemistry Applications

Predictive Modeling

Computational approaches have been employed to predict the reactive sites of PAHs and their derivatives, including 3-NFLT. Density-functional theory (DFT) has been utilized to model interactions between various atmospheric components and NPAHs, enhancing our understanding of their chemical behavior and reactivity . This predictive capability is vital for developing strategies to mitigate the environmental impact of these compounds.

Propriétés

Numéro CAS |

156497-83-5 |

|---|---|

Formule moléculaire |

C16H9NO6S |

Poids moléculaire |

343.3 g/mol |

Nom IUPAC |

(3-nitrofluoranthen-8-yl) hydrogen sulfate |

InChI |

InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-10-5-4-9(23-24(20,21)22)8-14(10)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22) |

Clé InChI |

HVNZDGPBCCMRQN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |

SMILES canonique |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |

Key on ui other cas no. |

156497-83-5 |

Synonymes |

3-nitrofluoranthene-8-sulfate NF-8-S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.